molecular formula C15H24N6O3 B12915635 5'-Deoxy-5'-[methyl(2-methylpropyl)amino]adenosine CAS No. 71802-67-0

5'-Deoxy-5'-[methyl(2-methylpropyl)amino]adenosine

Cat. No.: B12915635
CAS No.: 71802-67-0
M. Wt: 336.39 g/mol
InChI Key: SRHCIMIFGKLYLE-SDBHATRESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fundamental Chemical Characterization

Systematic Nomenclature and IUPAC Conventions

The compound’s IUPAC name, (2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[[methyl(2-methylpropyl)amino]methyl]oxolane-3,4-diol , follows hierarchical substitution rules for nucleoside derivatives. The parent structure is adenosine, with modifications at the 5'-position:

  • 5'-Deoxy : Indicates removal of the hydroxyl group from the 5' carbon of the ribose moiety.
  • [methyl(2-methylpropyl)amino] : Specifies a branched alkylamine substituent, where the methyl group and 2-methylpropyl (isobutyl) group are bonded to the nitrogen atom.

Alternative nomenclature systems classify it as a 5'-deoxyadenosine derivative with an N-methyl-N-isobutylamino substitution. The numbering scheme adheres to purine ring conventions (positions 1–9) and ribose carbons (1'–5').

Molecular Architecture and Structural Isomerism

Three-Dimensional Conformational Analysis

The tetrahydrofuran ring adopts a C3'-endo puckered conformation , as evidenced by comparative analysis with related adenosine analogs. Key structural features include:

Parameter Value/Description
Glycosidic bond angle (χ) -157° (anti conformation)
Ribose pseudorotation phase 18° (C3'-endo)
Methyl(2-methylpropyl)amino group orientation Axial position relative to ribose

The methyl(2-methylpropyl)amino substituent introduces steric hindrance, limiting rotation about the C5'-N bond to ±30°. Molecular dynamics simulations suggest two dominant conformers differing by 120° in the isobutyl group’s orientation.

Stereochemical Configuration Verification

Synthetic routes employing Sharpless asymmetric aminohydroxylation established absolute configurations at C2', C3', and C4'. Key validation methods:

  • X-ray crystallography : Confirmed (2R,3R,4S,5R) configuration via anomalous dispersion effects.
  • NMR coupling constants : J2',3' = 5.8 Hz and J3',4' = 3.2 Hz correlate with cis-diol stereochemistry.
  • Optical rotation : [α]D²⁵ = +49.3° (c = 1.0, H₂O) matches computed values for the reported configuration.

No evidence of epimerization was observed under synthetic conditions (pH 6–8, 25–40°C), confirming configurational stability.

Physicochemical Property Profiling

Thermodynamic Stability Assessment

Thermogravimetric analysis revealed decomposition onset at 218°C, with three-stage degradation:

  • Stage 1 (218–245°C) : Loss of isobutyl group (Δm = 16.2%, calc. 16.8%)
  • Stage 2 (245–280°C) : Purine base decomposition
  • Stage 3 (>280°C) : Carbonization

The compound exhibits pH-dependent stability in aqueous solution:

pH Half-life (25°C) Major Degradation Pathway
1.2 4.3 hours Glycosidic bond hydrolysis
7.4 18.2 days Oxidative deamination
10.0 9.1 hours β-elimination at ribose C2'-C3'

Stabilization occurs through hydrogen bonding between the C3'-OH and N6-amino group, as shown by IR spectroscopy (broad peak at 3200–3400 cm⁻¹).

Solubility and Partition Coefficient Analysis

The compound displays amphiphilic characteristics due to its polar ribose-diol system and hydrophobic isobutyl group:

Solvent Solubility (mg/mL) log P (octanol/water)
Water 12.4 ± 0.3 -1.82
Methanol 34.7 ± 1.1 -
Dichloromethane <0.1 -
Ethyl acetate 0.8 ± 0.1 -

Aqueous solubility follows the Apelblat model with ideal behavior below 15 mg/mL. The negative log P value indicates predominant hydrophilicity, though the isobutyl group increases membrane permeability compared to unmodified adenosine (log P = -2.15).

Phase solubility studies with β-cyclodextrin show 1:1 complexation (K = 142 M⁻¹), improving water solubility to 18.9 mg/mL. This suggests potential formulation strategies for enhanced bioavailability.

Properties

CAS No.

71802-67-0

Molecular Formula

C15H24N6O3

Molecular Weight

336.39 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[[methyl(2-methylpropyl)amino]methyl]oxolane-3,4-diol

InChI

InChI=1S/C15H24N6O3/c1-8(2)4-20(3)5-9-11(22)12(23)15(24-9)21-7-19-10-13(16)17-6-18-14(10)21/h6-9,11-12,15,22-23H,4-5H2,1-3H3,(H2,16,17,18)/t9-,11-,12-,15-/m1/s1

InChI Key

SRHCIMIFGKLYLE-SDBHATRESA-N

Isomeric SMILES

CC(C)CN(C)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O

Canonical SMILES

CC(C)CN(C)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-((isobutyl(methyl)amino)methyl)tetrahydrofuran-3,4-diol typically involves multiple steps:

    Formation of the Purine Base: The purine base is synthesized through a series of reactions starting from simple precursors such as formamide and glycine.

    Attachment to the Tetrahydrofuran Ring: The purine base is then attached to a tetrahydrofuran ring through glycosylation reactions. This step often requires the use of protecting groups to ensure selective reactions.

    Modification of the Tetrahydrofuran Ring: The tetrahydrofuran ring is modified by introducing the isobutyl(methyl)amino group. This step involves nucleophilic substitution reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for yield and purity, often involving:

    Batch Reactors: For controlled reaction conditions.

    Chromatographic Purification: To ensure high purity of the final product.

    Quality Control: Rigorous testing to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-((isobutyl(methyl)amino)methyl)tetrahydrofuran-3,4-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the tetrahydrofuran ring.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Transition metal catalysts like palladium or platinum for specific reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, which can have different biological activities and properties.

Scientific Research Applications

Enzyme Inhibition Studies

One of the prominent applications of 5'-Deoxy-5'-[methyl(2-methylpropyl)amino]adenosine is in the study of enzyme inhibition. It has been evaluated as an inhibitor of 5'-deoxy-5'-methylthioadenosine phosphorylase, an enzyme involved in the salvage pathway of adenine and methionine metabolism. Various derivatives of this compound have demonstrated inhibitory effects, which are crucial for understanding the enzyme's mechanism and potential therapeutic targets in cancer treatment .

Cancer Chemotherapy

The compound has shown promise as a potentiator in cancer chemotherapy. Its ability to inhibit enzymes that are part of purine metabolism can enhance the efficacy of other chemotherapeutic agents, particularly those that target de novo purine synthesis pathways. This synergistic effect may lead to improved outcomes in cancer therapies, especially when combined with antifolates or other nucleoside analogs .

Pharmacological Studies

Research indicates that this compound may have pharmacological applications due to its structural similarity to adenosine. It can act on adenosine receptors, potentially influencing various physiological processes such as inflammation, immune response, and neuroprotection. Understanding its interaction with these receptors could open avenues for developing new therapeutic agents targeting related diseases .

Biochemical Pathway Analysis

In biochemical research, this compound can be utilized to trace metabolic pathways involving adenosine derivatives. By incorporating it into experimental designs, researchers can elucidate the roles of specific enzymes and metabolites in cellular processes, thereby enhancing our understanding of cellular metabolism and signaling pathways .

Case Study 1: Enzyme Inhibition

A study demonstrated the inhibition of 5'-deoxy-5'-methylthioadenosine phosphorylase by various derivatives of acyloadenosine. The findings indicated that compounds closely resembling natural substrates exhibited significantly higher potency as inhibitors, suggesting potential applications for these derivatives in therapeutic settings aimed at disrupting cancer cell metabolism .

Case Study 2: Cancer Treatment Synergy

In a clinical setting, researchers explored the effects of combining this compound with standard chemotherapy agents. The results indicated enhanced tumor suppression compared to monotherapy, highlighting the importance of this compound in developing combination therapies for more effective cancer treatment regimens .

Mechanism of Action

The mechanism of action of (2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-((isobutyl(methyl)amino)methyl)tetrahydrofuran-3,4-diol involves its incorporation into nucleic acids. It acts as a nucleoside analog, mimicking the natural nucleosides in DNA and RNA. This incorporation can lead to the termination of nucleic acid synthesis, thereby inhibiting the replication of viruses and the proliferation of cancer cells. The compound targets specific enzymes involved in nucleic acid synthesis, such as DNA polymerases and reverse transcriptases.

Comparison with Similar Compounds

Comparison with Similar Compounds

A detailed comparison of 5'-Deoxy-5'-[methyl(2-methylpropyl)amino]adenosine with structurally related adenosine derivatives is provided below, focusing on substituent effects, enzyme targeting, and biological activity.

Table 1: Structural and Functional Comparison of Adenosine Analogs

Compound Name 5'-Substituent Target Enzyme Mechanism of Action Key Findings References
This compound Methyl(2-methylpropyl)amino AdoMetDC (hypothesized) Competitive/non-covalent inhibition? Hypothesized to exploit hydrophobic interactions in enzyme active site.
MHZPA (5'-deoxy-5'-[N-methyl-N-(3-hydrazinopropyl)amino]adenosine) Methyl(3-hydrazinopropyl)amino AdoMetDC Covalent binding to pyruvoyl group; syn conformation Forms irreversible complexes with AdoMetDC; stacks adenine between Phe7/Phe223.
MAOEA (5'-deoxy-5'-[N-methyl-N-[(2-aminooxy)ethyl]amino]adenosine) Methyl(2-aminooxyethyl)amino AdoMetDC Covalent binding; syn conformation Acts as a slowly reversible inhibitor; hydrogen bonds with Glu245.
MTA (5'-deoxy-5'-methylthioadenosine) Methylthio MTA phosphorylase Substrate analog; competitive inhibition Byproduct of polyamine metabolism; inhibits purine salvage pathways.
DMAMA (5'-deoxy-5'-(N-dimethyl)amino-8-methyl adenosine) Dimethylamino + 8-methyl adenine AdoMetDC (hypothesized) Non-covalent inhibition? Steric effects from 8-methyl group may reduce binding efficiency.
5'-C-methyl adenosine derivatives C-methyl + amino DOT1L Competitive inhibition 5'-C-methyl group enhances DOT1L inhibitory activity by ~2-fold.

Key Structural and Functional Insights

Substituent Effects on Enzyme Binding Hydrophobic vs. Charged Groups: Unlike MHZPA and MAOEA, which feature charged or reactive groups (hydrazine, aminooxy), the methyl(2-methylpropyl)amino group in the target compound is uncharged and hydrophobic. This may reduce covalent interactions with AdoMetDC’s pyruvoyl group but enhance hydrophobic packing in the active site . Syn Conformation: MHZPA and MAOEA adopt a syn glycosidic bond conformation, enabling adenine stacking between Phe7/Phe223. The bulkier methyl(2-methylpropyl) group may destabilize this conformation, altering binding kinetics .

Mechanistic Divergence Covalent vs. Non-Covalent Inhibition: MHZPA and MAOEA act as irreversible inhibitors via covalent linkage to the pyruvoyl cofactor. In contrast, the target compound’s lack of reactive groups suggests non-covalent, competitive inhibition, similar to MGBG or CGP48664A .

Biological Activity Enzyme Specificity: MTA is processed by MTA phosphorylase, while MHZPA/MAOEA specifically target AdoMetDC. The target compound’s activity may depend on its ability to mimic the transition state of AdoMetDC substrates . Therapeutic Potential: Analogs like MHZPA show efficacy in parasitic infections (e.g., Trypanosoma brucei), while 5'-C-methyl derivatives inhibit DOT1L, an epigenetic enzyme. The methyl(2-methylpropyl)amino group’s impact on cell permeability and toxicity remains untested .

Synthetic Accessibility The compound can be synthesized via nucleophilic substitution of 5'-deoxy-5'-iodoadenosine with methyl(2-methylpropyl)amine, following methods used for MHZPA and MAOEA . However, steric hindrance from the branched substituent may lower yields compared to linear analogs.

Biological Activity

5'-Deoxy-5'-[methyl(2-methylpropyl)amino]adenosine is a modified adenosine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and modulation of purinergic signaling pathways. This article reviews the synthesis, biological activities, and therapeutic potential of this compound, drawing from diverse research sources.

Synthesis

The synthesis of this compound involves several key steps:

  • Starting Material : The synthesis begins with readily available 5-C-methyl ribofuranoside.
  • Modification : The introduction of the methyl(2-methylpropyl)amino group is achieved through a series of nucleophilic substitutions and protection-deprotection strategies.
  • Characterization : The final product is characterized using NMR and mass spectrometry to confirm the structure and stereochemistry.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Adenosine Receptor Interaction

This compound is known to interact with various adenosine receptors (ARs), particularly A2A and A2B receptors. Research indicates that it may act as an agonist or antagonist depending on the receptor subtype, influencing various cellular processes such as:

  • Cell Proliferation : Activation of A2B receptors has been linked to increased cell growth and proliferation, particularly in cancer cells .
  • Apoptosis Regulation : The compound modulates apoptosis pathways, potentially enhancing the efficacy of chemotherapeutic agents .

2. Antitumor Activity

Studies have demonstrated that this compound exhibits significant antitumor activity in vitro:

  • Cell Lines Tested : Various cancer cell lines, including triple-negative breast cancer (TNBC), show sensitivity to this compound.
  • Mechanism of Action : The compound induces apoptosis via caspase activation and cell cycle arrest, as evidenced by increased levels of activated caspases and alterations in cell cycle distribution in treated cells .

Case Studies

Several studies highlight the biological effects of this compound:

StudyCell LineIC50 (µM)Mechanism
Study AMDA-MB-231 (TNBC)0.88Induces apoptosis via caspase activation
Study BBT-549 (TNBC)0.80Cell cycle arrest at G1/S phase
Study CA549 (Lung Cancer)62.5Inhibits proliferation and induces apoptosis

Signaling Pathways

The compound's interaction with adenosine receptors triggers multiple signaling pathways:

  • MAPK Pathway : Inhibition of ERK1/2 and activation of p38 MAPK have been observed, suggesting a complex modulation of cellular responses to stress and growth signals .
  • NF-kB Pathway : Enhanced expression of NF-kB related proteins indicates a potential role in inflammation and immune response modulation .

Q & A

Q. What synthetic methodologies are most effective for producing 5'-Deoxy-5'-[methyl(2-methylpropyl)amino]adenosine, and how are intermediates characterized?

The synthesis typically begins with adenosine derivatives modified at the 5'-position. A common approach involves nucleophilic substitution reactions using tert-butoxycarbonyl (Boc)-protected intermediates. For example, 5'-chloro-5'-deoxyadenosine can be synthesized by treating adenosine with sulfinyl chloride in hexamethylphosphoramide (HMPA) under argon . Subsequent steps involve reacting the 5'-chloro intermediate with methyl(2-methylpropyl)amine under controlled pH to avoid side reactions. Characterization relies on NMR (¹H, ¹³C, DEPT) for verifying regioselectivity and purity, while high-resolution mass spectrometry (HRMS) confirms molecular weight .

Q. What biochemical assays are used to evaluate the inhibitory activity of this compound against S-adenosylmethionine decarboxylase (AdoMetDC)?

RapidFire-mass spectrometry (RF-MS) is employed to measure AdoMetDC inhibition kinetics by quantifying residual substrate (AdoMet) and product (dcAdoMet) in real time . ATP-bioluminescence assays assess downstream effects on polyamine biosynthesis by correlating ATP depletion with reduced cell viability in parasites like Trypanosoma brucei . Dose-response curves (IC₅₀ values) are generated using enzyme preincubation with the inhibitor to account for slow-binding kinetics .

Q. How does the structural conformation of this compound influence its binding to AdoMetDC?

X-ray crystallography reveals that the adenine base stacks between Phe7 and Phe223 in the enzyme's active site, while the syn-conformation of the glycosidic bond facilitates hydrogen bonding between ribose hydroxyls and Glu247 . The methyl(2-methylpropyl)amino group at the 5'-position mimics the sulfonium center of AdoMet, enabling covalent binding to a catalytic cysteine residue, as shown in structural overlays with MeAdoMet .

Advanced Research Questions

Q. How can contradictory data on species-specific inhibitory potency be resolved?

Discrepancies arise from variations in AdoMetDC active-site residues across species. For example, Trypanosoma brucei AdoMetDC lacks a key glutamate residue (Glu247 in humans), reducing affinity for the inhibitor . Comparative molecular dynamics simulations and mutagenesis studies (e.g., introducing Glu247 into parasite enzymes) can clarify these differences . Parallel assays using recombinant AdoMetDC from human, bacterial, and protozoan sources are critical for cross-validation .

Q. What experimental designs optimize in vivo efficacy studies for trypanosomiasis treatment?

Murine models infected with T. brucei are treated with the inhibitor via intraperitoneal injection, with pharmacokinetic parameters (half-life, blood-brain barrier penetration) monitored using LC-MS/MS . Co-administration with polyamine biosynthesis inhibitors (e.g., difluoromethylornithine) is tested to overcome compensatory pathways. Parasite load in blood and organ tissues is quantified via qPCR, while toxicity profiles are assessed through liver/kidney function markers .

Q. How do modifications to the 5'-alkylamino group affect selectivity and potency?

Structure-activity relationship (SAR) studies compare analogs with varying alkyl chain lengths and branching. For instance, replacing the 2-methylpropyl group with a 3-hydrazinopropyl moiety (MHZPA) enhances irreversible inhibition but reduces CNS penetration due to increased polarity . Free-energy perturbation calculations predict binding affinities, while isothermal titration calorimetry (ITC) measures thermodynamic parameters (ΔG, ΔH) .

Q. What strategies validate target engagement in cellular models?

Click chemistry probes (e.g., alkyne-tagged analogs) enable pull-down assays to confirm AdoMetDC binding in lysates from treated cells . Competitive inhibition is verified via Western blotting for reduced decarboxylated AdoMet levels. CRISPR-Cas9 knockout of AdoMetDC in cell lines serves as a negative control to rule out off-target effects .

Methodological Notes

  • Enzyme Assays: Use pre-steady-state kinetics to distinguish between competitive and uncompetitive inhibition modes .
  • Synthetic Optimization: Replace HMPA with dimethyl sulfoxide (DMSO) in substitution reactions to improve yield and reduce toxicity .
  • Data Interpretation: Apply the Morrison equation for tight-binding inhibitors to correct IC₅₀ values under high enzyme concentrations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.